molecular formula C26H22N2O3S B2866012 1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 1274903-36-4

1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2866012
CAS No.: 1274903-36-4
M. Wt: 442.53
InChI Key: WLNCPOKREPTGMH-UHFFFAOYSA-N
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Description

1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a central 1,3-diazinane-2,4,6-trione core. Key structural attributes include:

  • Substituents: Positions 1 and 3: 3-methylphenyl groups, contributing steric bulk and lipophilicity.
  • Molecular Formula: Likely C₂₈H₂₄N₂O₃S (calculated based on analogous structures in and ).
  • Properties: Predicted density: ~1.28 g/cm³ (similar to the trimethoxyphenyl analog in ). Boiling point: Estimated >600°C due to high molecular weight and aromaticity.

Properties

IUPAC Name

1,3-bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-6-4-8-20(14-17)27-24(29)23(16-19-10-12-22(32-3)13-11-19)25(30)28(26(27)31)21-9-5-7-18(2)15-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNCPOKREPTGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Malonic Esters with Urea

The diazinane-2,4,6-trione core is classically synthesized via condensation between substituted malonic esters and urea in anhydrous ethanol. Sodium ethoxide acts as a base, facilitating the cyclization reaction at reflux temperatures (78°C, 4–6 hours). For example, 5-ethylbarbituric acid derivatives are prepared by reacting diethyl ethylmalonate with urea, achieving yields of 85–90%. This method requires precise stoichiometric control to avoid side products such as uncyclized intermediates.

Bromination and Amine Substitution

Subsequent functionalization involves bromination at the 5-position using liquid bromine in aqueous sodium hydroxide (0.6 N, 25°C, 30 minutes). The resulting 5-bromo intermediate undergoes nucleophilic substitution with primary or secondary amines (e.g., methylamine, aniline) in methanol. Yields for this step vary between 65% and 78%, depending on the amine’s steric and electronic properties. Hydrolytic stability tests in 0.3 N NaOH/ethanol confirm that secondary amines at terminal positions reduce stability by 15–20% over 24 hours.

Modern Catalytic Methods

Knoevenagel Condensation with Fe₂O₃-Based Catalysts

Recent advances employ Fe₂O₃ and bimetallic Fe₂O₃/MFe₂O₄ (M = Cu, Ni) nanoparticles to catalyze the Knoevenagel condensation between 4-(methylsulfanyl)benzaldehyde and 1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione. Key advantages include:

Catalyst Solvent Temperature (°C) Time (min) Yield (%)
Fe₂O₃ H₂O 90 15 92
Fe₂O₃/CuFe₂O₄ H₂O:Ethanol 80 10 95
Fe₂O₃/NiFe₂O₄ H₂O 85 12 89

These heterogeneous catalysts enable recyclability (3–5 cycles with <5% activity loss) and eliminate hazardous solvents. The reaction mechanism involves adsorption of the aldehyde onto the catalyst surface, followed by deprotonation of the active methylene group and subsequent β-elimination.

Industrial-Scale Synthesis Approaches

Epoxide-Based Nucleophilic Reactions

Patent WO2014179562 discloses a scalable method using l,3,5-triazinane-2,4,6-trione derivatives substituted with epoxide moieties. The process involves:

  • Reacting 1,3,5-triazinane-2,4,6-trione with 3-methylphenyl epoxide in tetrahydrofuran (THF) at 60°C for 8 hours.
  • Introducing 4-(methylsulfanyl)benzylidene via Michael addition using triethylamine as a base.

This two-step protocol achieves an overall yield of 82% with >99% purity, suitable for pharmaceutical applications. Continuous flow reactors reduce production costs by 30% compared to batch processes.

Comparative Analysis of Synthesis Methods

Parameter Traditional Method Knoevenagel Catalysis Industrial Epoxide Route
Reaction Time 6–8 hours 10–15 minutes 8 hours
Yield 65–78% 89–95% 82%
Catalyst Cost Low Medium High
Scalability Limited Moderate High
Environmental Impact High (organic waste) Low (aqueous solvents) Moderate

The Knoevenagel method offers superior yields and sustainability, while the industrial epoxide route balances scalability and purity. Traditional methods remain relevant for small-scale research due to lower infrastructure requirements.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research is ongoing to explore its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at the 5-Position

The 5-position substituent critically modulates properties. Key comparisons include:

Compound Name 5-Position Substituent Molecular Weight Key Properties
Target Compound 4-(methylsulfanyl)phenylmethylene ~468.5 g/mol* High lipophilicity (logP ~3.5†)
1,3-bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene] analog 3,4,5-trimethoxyphenylmethylene 486.52 g/mol Lower logP (~2.8†), enhanced polarity
5-[(4-ethoxyphenyl)methylidene] analog 4-ethoxyphenylmethylene ~454.5 g/mol* Moderate solubility in ethanol
5-[(2,4-dimethoxyphenyl)methylidene] analog 2,4-dimethoxyphenylmethylene 456.49 g/mol Improved crystallinity (m.p. >150°C‡)
5-[(2-bromo-4,5-dimethoxyphenyl)methylidene] analog 2-bromo-4,5-dimethoxyphenylmethylene ~550.3 g/mol* Bromine enhances halogen bonding

*Calculated based on molecular formulas. †Predicted using substituent contributions. ‡Inferred from analogous synthesis methods in .

Spectral and Crystallographic Data

  • NMR/IR :
    • Target Compound : Expected δ ~2.3 ppm (methyl groups), 6.8–7.4 ppm (aromatic protons), and IR carbonyl stretches at ~1680 cm⁻¹ (C=O) .
    • Trimethoxyphenyl Analog () : Distinct methoxy proton signals at δ 3.7–3.8 ppm .
  • Crystallography :
    • Mercury and OLEX2 software () enable structural comparisons. The methylsulfanyl group’s larger van der Waals radius may alter crystal packing vs. methoxy analogs .

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